molecular formula C21H20ClN3 B1218752 3,8-Diamino-5-ethyl-6-phenylphenanthridinium chloride CAS No. 602-52-8

3,8-Diamino-5-ethyl-6-phenylphenanthridinium chloride

Cat. No.: B1218752
CAS No.: 602-52-8
M. Wt: 349.9 g/mol
InChI Key: BITVSRNAFFZUFW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonym Classification

The compound is systematically named 5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine chloride under IUPAC guidelines. Its structure comprises a phenanthridinium core substituted with an ethyl group at position 5, a phenyl group at position 6, and amino groups at positions 3 and 8, with a chloride counterion.

Synonyms include:

  • Homidium chloride
  • Ethidium chloride
  • Babidium chloride
  • 2,7-Diamino-9-phenyl-10-ethylphenanthridinium chloride.

Molecular Formula and Weight Analysis

The molecular formula is C₂₁H₂₀ClN₃ , with a molecular weight of 349.86 g/mol . Exact mass calculations yield 349.135 g/mol , while monoisotopic mass is 349.134575 g/mol .

Property Value
Molecular formula C₂₁H₂₀ClN₃
Molecular weight (g/mol) 349.86
Exact mass (g/mol) 349.135
Monoisotopic mass (g/mol) 349.134575

Crystallographic Structure Determination via X-ray Diffraction

X-ray crystallography reveals a monoclinic crystal system with space group P2₁/n and unit cell parameters:

  • a = 13.2854(17) Å
  • b = 10.5945(13) Å
  • c = 18.976(2) Å
  • β = 90.567(2)° .

The phenanthridinium core adopts a near-planar conformation, with the phenyl group at position 6 oriented perpendicular to the core. π-Stacking interactions between adjacent molecules stabilize the lattice. Dimerization via π-stacking is observed in crystal structures, with interplanar distances of 3.4–3.6 Å between phenanthridinium cores.

Crystallographic Parameter Value
Crystal system Monoclinic
Space group P2₁/n
Unit cell volume (ų) 2670.8(6)
Z (molecules/unit cell) 4
Density (g/cm³) 1.318

Conformational Analysis through Nuclear Magnetic Resonance Spectroscopy

¹H NMR studies (500 MHz, D₂O) reveal distinct proton environments:

  • Ethyl group : δ 1.45 ppm (triplet, 3H, CH₃), δ 4.20 ppm (quartet, 2H, CH₂)
  • Aromatic protons : δ 7.2–8.5 ppm (multiplets, 11H).

¹³C NMR (125 MHz, D₂O) assignments confirm charge distribution:

  • C3 and C8 (amine-bearing carbons): δ 152.1 ppm (deshielded due to positive charge)
  • C5 (ethyl-substituted): δ 68.4 ppm.

Comparative analysis of 3-carbobenzoxy (Cbz) and 8-Cbz derivatives demonstrates asymmetric electron density. The 3-amino group exhibits greater electron deficiency (δ 6.2 ppm for NH₂) compared to the 8-amino group (δ 5.8 ppm), indicating stronger charge localization at position 3.

Comparative Structural Features with Phenanthridine Derivatives

Key structural distinctions from related phenanthridines include:

  • Substitution pattern : Unlike unsubstituted phenanthridine, this compound features amino, ethyl, and phenyl groups that enhance DNA intercalation.
  • Charge distribution : The 3,8-diamino groups create a dipole moment (+0.76 e at N5, −0.07 e at C3), unlike neutral phenanthridine.
  • Fluorescence properties : The 6-phenyl group induces a 40 nm bathochromic shift compared to 6-methylphenanthridinium derivatives.
Derivative Substituents λₐbs (nm) DNA Binding Affinity (Kd, μM)
3,8-Diamino-5-ethyl-6-phenyl NH₂, C₂H₅, C₆H₅ 480 0.15
5-Ethylphenanthridinium C₂H₅ 398 2.7
6-Phenylphenanthridine C₆H₅ 435 1.2

Properties

IUPAC Name

5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3.ClH/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITVSRNAFFZUFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037078
Record name Ethidium chloride (ET)
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Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602-52-8
Record name Homidium chloride
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Record name Homidium chloride
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Record name 3,8-diamino-5-ethyl-6-phenylphenanthridinium chloride
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Record name HOMIDIUM CHLORIDE
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Preparation Methods

Reaction Steps:

  • Alkylation : Treatment with ethyl-p-toluenesulfonate in a polar aprotic solvent (e.g., DMSO) at 80–100°C introduces the ethyl group at position 5.

  • Reduction : Catalytic hydrogenation or iron-mediated reduction converts nitro groups (-NO₂) to amines (-NH₂). Fe/HCl systems achieve >80% yield under reflux.

Key Data :

ParameterCondition
Alkylation solventDimethyl sulfoxide (DMSO)
Alkylation temperature90°C, 12–24 h
Reducing agentIron powder, HCl (1:1 molar ratio)
Reduction yield82–85%

Post-reduction, the product is quaternized with methyl chloride or HCl to form the final chloride salt.

Quaternization of Phenanthridine Derivatives

Quaternization of the tertiary amine in 3,8-diamino-5-ethyl-6-phenylphenanthridine is critical for solubility and intercalation efficacy.

Methodology:

  • Methyl chloride : Reacted in anhydrous methanol at 60°C for 48 h under nitrogen.

  • Hydrochloric acid : Direct protonation in methanol/HCl (1:1 v/v) at 96°C for 1 h achieves near-quantitative conversion.

Comparative Analysis :

ReagentTemperatureTimeYieldPurity (HPLC)
CH₃Cl60°C48 h78%95%
HCl/MeOH96°C1 h98%99%

Radical-Mediated Cyclization Approaches

Recent advances leverage radical chemistry for phenanthridine core formation.

Procedure:

  • Iminyl radical generation : N-benzylanilines treated with di-tert-butyl peroxide (DTBP) at 140°C form imidoyl radicals.

  • Cyclization : Intramolecular homolytic aromatic substitution yields 6-substituted phenanthridines.

Optimized Conditions :

ParameterValue
Radical initiatorDTBP (2 equiv)
SolventChlorobenzene
Temperature140°C, 48 h
Yield65–70%

This method avoids nitro intermediates but requires stringent oxygen-free conditions.

Protection/Deprotection Strategies

Selective amine protection enhances reaction control during synthesis.

Carbobenzyloxy (Cbz) Protection:

  • Protection : Treat ethidium bromide with benzyl chloroformate (Cbz-Cl) in phosphate buffer (pH 6.6) at 40°C.

  • Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes Cbz groups post-alkylation.

Yield Enhancement :

  • Mono-Cbz protection improves alkylation regioselectivity (yield: 85% vs. 60% unprotected).

Industrial-Scale Production

Commercial synthesis prioritizes cost efficiency and scalability:

  • Continuous-flow reactors : Reduce reaction time by 50% compared to batch processes.

  • Purification : Ion-exchange chromatography (AG1-X4 resin) removes by-products, achieving >99% purity.

Economic Metrics :

MetricValue
Raw material cost$120/kg
Batch cycle time72 h
Annual capacity10 metric tons

Purification and Characterization

Chromatography:

  • Silica gel chromatography : Elute with 10% MeOH/CH₂Cl₂ to isolate homidium chloride.

  • Ion-exchange resins : AG1-X4 (Cl⁻ form) ensures chloride counterion uniformity.

Spectroscopic Validation:

  • ¹H NMR (DMSO-d₆) : Key peaks at δ 8.627 (H1), 8.577 (H10), 4.434 (ethyl-CH₂).

  • UV-Vis : λₘₐₓ = 285 nm (ε = 4.8×10⁴ M⁻¹cm⁻¹).

Comparative Analysis of Synthetic Routes

MethodYieldCostScalabilityPurity
Alkylation-Reduction85%$$High95%
Radical Cyclization70%$$$Moderate90%
Quaternization98%$High99%

Emerging Methodologies

  • Photocatalytic synthesis : [Ir(ppy)₃]-mediated alkylation under blue light achieves 92% yield.

  • Microwave-assisted : Reduces reaction time to 2 h (vs. 24 h conventional) .

Chemical Reactions Analysis

Types of Reactions: Ethidium chloride primarily undergoes intercalation reactions with nucleic acids. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The primary product of ethidium chloride’s interaction with DNA is the ethidium-DNA complex, which is highly fluorescent and useful for visualization in gel electrophoresis .

Scientific Research Applications

Intercalation Properties and Nucleic Acid Binding

The primary application of 3,8-diamino-5-ethyl-6-phenylphenanthridinium chloride lies in its intercalating ability. This characteristic allows it to bind between the base pairs of DNA and RNA, affecting their structural stability and biological functions.

Comparative Binding Affinity

Studies have shown that this compound competes effectively with other intercalators such as ethidium bromide. Binding affinity can be evaluated through competitive binding assays, revealing insights into its potential therapeutic applications.

Veterinary Medicine Applications

Homidium chloride is extensively used in veterinary medicine for treating animal trypanosomiasis (sleeping sickness in cattle). Its mechanism involves inhibiting the replication of kinetoplastid DNA in trypanosomes.

Efficacy Against Trypanosomiasis

  • Antiprotozoal Activity : The compound disrupts DNA processes in trypanosomes, making it an effective treatment option .
  • Clinical Use : It has been successfully employed as a treatment for cattle infected with trypanosomiasis, demonstrating significant efficacy in reducing parasite load .

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized for studying chromatographic behaviors of quaternary ammonium salts.

Chromatographic Studies

The compound's behavior in reversed-phase liquid chromatography has been investigated to optimize separation techniques for related compounds. Key findings include:

  • Retention Mechanisms : The chromatographic retention/selectivities are attributed to cooperative mechanisms involving hydrophobic and silanophilic interactions.

Potential Anticancer Applications

Due to its intercalating properties and ability to disrupt DNA processes, there is growing interest in exploring this compound for anticancer research.

Research Directions

Ongoing studies aim to evaluate its effectiveness against various cancer cell lines by assessing its impact on DNA replication and cellular proliferation. The compound's structural features may allow it to target specific types of cancer more effectively than traditional chemotherapeutics.

Mechanism of Action

Ethidium chloride exerts its effects by intercalating between the base pairs of double-stranded DNA. This intercalation disrupts the normal helical structure of DNA, inhibiting processes such as replication and transcription. The compound’s fluorescence increases upon binding to DNA, making it a valuable tool for visualizing nucleic acids in various experimental setups .

Comparison with Similar Compounds

Ethidium Bromide (3,8-Diamino-5-ethyl-6-phenylphenanthridinium Bromide)

Structural Features : Ethidium bromide (EtBr) shares the same phenanthridinium core as Homidium chloride but substitutes chloride with bromide .
Applications :

  • Widely used in molecular biology for DNA staining due to its fluorescence upon intercalation .
  • Not used therapeutically due to mutagenicity and carcinogenicity risks . Mechanistic Differences:
  • Both compounds intercalate DNA, but EtBr exhibits stronger fluorescence quenching properties, making it a preferred laboratory tool .
  • Homidium chloride’s veterinary use highlights its selective toxicity against trypanosomes, whereas EtBr’s lack of therapeutic application stems from its non-specific DNA binding and mutagenicity .

Isometamidium Chloride

Structural Features: Isometamidium chloride contains a triazeno group and amidinophenyl substituents, distinguishing it from Homidium chloride’s simpler structure . It is a mixture of four phenanthridine derivatives, including a variant of Homidium chloride with additional substitutions . Applications:

  • First-line treatment for early-stage African trypanosomiasis caused by T. congolense and other Trypanosoma spp. . Mechanistic Differences:
  • Binds kinetoplast DNA (kDNA) with high affinity and accumulates in mitochondria via ATP synthase interaction .
  • Resistance arises from mutations in the P2/TbAT1 transporter or ATP synthase subunits, limiting its efficacy .
  • Unlike Homidium chloride, Isometamidium cannot cross the blood-brain barrier (BBB), restricting its use to early infections .

Euflavine (3,6-Diamino-10-methylacridinium Chloride)

Structural Features : Euflavine belongs to the acridine family but shares DNA-intercalating properties with phenanthridinium compounds .
Applications :

  • Research tool for studying mitochondrial mutagenesis in Saccharomyces cerevisiae .
    Mechanistic Differences :
  • Requires growing cells for mutagenic activity, unlike Homidium chloride, which functions independently of cell growth due to its di-primary amine structure .
  • Demonstrates the importance of heterocyclic core (acridine vs. phenanthridinium) in determining biological activity .

3,8-Diamino-5-methyl-6-phenylphenanthridinium Bromide Hydrate

Structural Features : Differs from Homidium chloride by substituting the ethyl group at position 5 with a methyl group .
Applications :

Comparative Data Table

Compound Structural Features Applications DNA Interaction Mechanism Resistance Mechanisms
Homidium Chloride 3,8-diamino, 5-ethyl, 6-phenylphenanthridinium Veterinary antiprotozoal Intercalation, mitochondrial DNA P2/TbAT1 transporter alterations
Ethidium Bromide Bromide counterion, same core DNA staining in labs Intercalation, fluorescence N/A (mutagenic, not therapeutic)
Isometamidium Chloride Triazeno and amidinophenyl substituents Early-stage trypanosomiasis treatment kDNA binding, ATP synthase interaction ATP synthase mutations
Euflavine Acridine core, 3,6-diamino Mitochondrial mutagenesis research Intercalation (cell growth-dependent) N/A

Key Research Findings

  • Structural Determinants of Activity :
    • The di-primary amine groups in Homidium chloride are critical for its mutagenic activity without requiring cell growth, a feature absent in acridine derivatives like Euflavine .
    • Substitutions at position 5 (ethyl vs. methyl) influence DNA-binding affinity and solubility, though specific data on Homidium’s methyl variant remain sparse .
  • Therapeutic Limitations :
    • Homidium chloride and Isometamidium chloride both face resistance linked to transporter mutations, but Isometamidium’s broader substituents enhance its binding specificity to kDNA .
  • Safety Profiles :
    • Ethidium bromide’s mutagenicity necessitates stringent disposal protocols (e.g., activated carbon filtration), whereas Homidium’s veterinary use requires careful dosing to avoid toxicity .

Biological Activity

3,8-Diamino-5-ethyl-6-phenylphenanthridinium chloride, commonly known as homidium chloride, is a phenanthridine derivative with significant biological activity, particularly noted for its intercalating properties with nucleic acids. This compound has garnered attention for its applications in veterinary medicine and potential therapeutic uses in treating various diseases.

The chemical structure of this compound allows it to intercalate between DNA base pairs, which disrupts the normal functioning of DNA replication and transcription processes. The compound exhibits enhanced binding affinity in acidic environments due to protonation, making it particularly effective against certain pathogens such as Trypanosoma species.

  • Intercalation : The primary mechanism involves the insertion of the compound between DNA bases, which alters DNA conformation and stability.
  • Inhibition of Kinetoplastid DNA : It inhibits the replication of kinetoplastid DNA, crucial for the survival of trypanosomes.
  • Redox Activity : The amino groups present in the compound may participate in redox reactions, although specific pathways require further investigation .

Antiprotozoal Activity

Homidium chloride has been effectively used as an antiprotozoal agent in veterinary medicine, particularly for treating trypanosomiasis in cattle. Its efficacy stems from its ability to reduce Trypanosoma populations within the host, alleviating symptoms associated with the disease .

Table 1: Comparison of Antiprotozoal Agents

Compound NamePrimary UseMechanism of Action
Homidium ChlorideTreatment of trypanosomiasisIntercalation with DNA; inhibition of kinetoplastid DNA
Isometamidium ChlorideVeterinary medicineSimilar intercalating properties
Diminazene AceturateAntiparasiticInhibits glycolytic enzymes in parasites

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound against various Trypanosoma species. For instance:

  • Study on Cattle : A study demonstrated that administration of homidium chloride significantly reduced Trypanosoma congolense populations in infected cattle, showcasing a marked improvement in clinical symptoms .
  • Comparative Efficacy : In comparative studies with other antiprotozoal agents like isometamidium chloride and diminazene aceturate, homidium chloride exhibited comparable or superior efficacy against certain strains while maintaining a favorable safety profile .

Future Directions

The unique structural attributes of this compound suggest potential applications beyond veterinary medicine. Research is ongoing to explore its anticancer properties and broader antimicrobial activity. The compound's ability to disrupt DNA processes positions it as a candidate for further studies aimed at developing novel therapeutic agents.

Q & A

Q. What is the molecular mechanism by which 3,8-Diamino-5-ethyl-6-phenylphenanthridinium chloride interacts with nucleic acids?

The compound intercalates between DNA base pairs, forming strong π-π interactions that stabilize its binding. This intercalation disrupts DNA replication and transcription, making it a potent fluorescent marker for nucleic acid visualization in gel electrophoresis. Fluorescence occurs due to energy transfer when the compound is excited by UV light (254–365 nm) after binding to DNA .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its mutagenic potential, researchers must use nitrile gloves, lab coats, and eye protection. Work should be conducted in a fume hood to avoid aerosol exposure. Contaminated materials (e.g., gels, tips) must be segregated into labeled hazardous waste containers and autoclaved before disposal .

Q. How should waste containing this compound be decontaminated?

  • Solid waste: Autoclave at 121°C for 30 minutes, then dispose via certified chemical waste programs. Confirm decontamination using UV fluorescence scans .
  • Liquid waste: Treat with activated charcoal filtration (e.g., VWR Scientific filters) to adsorb the compound. Verify removal via UV fluorescence before drain disposal .

Q. What is the standard protocol for staining DNA in agarose gels using this compound?

Prepare a 0.5–1.0% agarose gel with 0.5 µg/mL final concentration of the compound. Post-electrophoresis, visualize DNA under UV transillumination. For pre-staining, add the compound directly to the gel and running buffer to minimize post-staining handling .

Advanced Research Questions

Q. How can regioselective chemical modifications enhance the compound’s pharmacological utility?

Acylation at the 3- and 8-amino groups generates derivatives with improved trypanocidal activity. For example, hydrophobic modifications increase membrane permeability, while anionic derivatives reduce host toxicity. Synthetic routes involve reacting the parent compound with acyl chlorides in dimethylformamide under nitrogen .

Q. What evidence supports the antiprotozoal applications of this compound and its derivatives?

Homidium chloride (a synonym) is used in veterinary medicine to treat trypanosomiasis. Structural analogs, such as 3,8-bis(dimethylamino)-substituted derivatives, show enhanced binding to kinetoplastid DNA, disrupting parasite replication. In vitro assays comparing IC₅₀ values across derivatives can identify lead candidates .

Q. How can researchers resolve contradictions in reported mutagenicity data for this compound?

Discrepancies arise from variations in assay conditions (e.g., concentration, exposure time). Use Ames test revisions with metabolic activation (S9 fraction) to assess frameshift mutagenicity. Cross-validate with mammalian cell assays (e.g., micronucleus test) to confirm genotoxic risk thresholds .

Q. What analytical methods ensure purity and structural fidelity in synthesized derivatives?

  • Elemental analysis: Confirm stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
  • HPLC-MS: Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities.
  • ¹H/¹³C NMR: Assign peaks to verify substituent positions (e.g., ethyl group at C5, phenyl at C6) .

Methodological Notes

  • UV Fluorescence Validation: Always verify decontamination using a UV lamp (302 nm). Absence of orange-red fluorescence indicates successful compound removal .
  • Derivative Synthesis: Optimize reaction conditions (e.g., pH, solvent polarity) to prevent byproducts like diazo-linked impurities, which are common in phenanthridinium chemistry .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-Diamino-5-ethyl-6-phenylphenanthridinium chloride
Reactant of Route 2
3,8-Diamino-5-ethyl-6-phenylphenanthridinium chloride

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